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Compound of Interest

Compound Name: Octanohydroxamic acid

Cat. No.: B1218216 Get Quote

N-Hydroxyoctanamide: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
N-hydroxyoctanamide, also known as caprylhydroxamic acid, is an organic compound with a

growing range of applications, from a preservative and chelating agent in cosmetic formulations

to a subject of interest in biomedical research for its potential as a histone deacetylase (HDAC)

inhibitor.[1][2][3] This technical guide provides an in-depth overview of the physical and

chemical properties of N-hydroxyoctanamide, detailed experimental protocols for its synthesis

and property determination, and a visualization of its role as a histone deacetylase (HDAC)

inhibitor.

Chemical and Physical Properties
N-hydroxyoctanamide is a white to off-white or tan crystalline solid.[1][2][4] It possesses a

hydroxamic acid functional group, which confers its characteristic chelating and biological

activities.[1] The compound can exist in both keto and enol tautomeric forms, with the keto form

being predominant in acidic conditions and the enol form in alkaline conditions.[1]
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Property Value Reference

IUPAC Name N-hydroxyoctanamide [5]

Synonyms
Octanohydroxamic acid,

Caprylhydroxamic acid
[1][4][6]

CAS Number 7377-03-9 [1][4][6][7]

EC Number 230-936-7 [6][7]

Molecular Formula C₈H₁₇NO₂ [1][4][5][6][7]

Molecular Weight 159.23 g/mol [1][4][5][7]

SMILES CCCCCCCC(=O)NO [4][5]

InChI Key
RGUVUPQQFXCJFC-

UHFFFAOYSA-N
[5][8]

Physicochemical Properties
Property Value Reference

Melting Point 78-81 °C [6][9][10]

Boiling Point 343.32 °C (estimated) [1][10]

Water Solubility 1.55 g/L (at 23 °C) [1][10]

Solubility in other solvents

Soluble in propylene glycol,

glycerin, and surfactants.

Slightly soluble in Chloroform,

DMSO, and Methanol.

[6][8][9]

pKa 9.56 ± 0.20 (predicted) [1][8][10]

logP (octanol-water partition

coefficient)
1.66 - 2.827 (estimated) [1][10]

Vapour Pressure
2.50 x 10⁻⁶ mm Hg (at 25 °C)

(estimated)
[1]
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Stability and Reactivity
N-hydroxyoctanamide is stable under normal environmental conditions. However, it can

hydrolyze to octanoic acid (caprylic acid) and hydroxylamine at very high (pH > 8) or low (pH <

5) pH.[1][11] At high temperatures, it can decompose to produce ammonia and oxides of

carbon and nitrogen.[1][11] The hydroxamic acid functional group allows it to form strong

complexes with transition metals, acting as a chelating agent.[1]

Experimental Protocols
This section outlines the methodologies for the synthesis of N-hydroxyoctanamide and the

determination of its key physical properties.

Synthesis of N-Hydroxyoctanamide
A common method for the synthesis of N-hydroxyoctanamide is through the transamidation of

an octanoic acid ester (e.g., ethyl octanoate) with hydroxylamine.[10]

Materials:

Ethyl octanoate

Hydroxylamine hydrochloride

Potassium hydroxide (KOH) solution (40%)

Ethanol

Water

Concentrated hydrochloric acid (HCl)

Benzene (for recrystallization)

Four-necked flask, stirrer, dropping funnel, condenser, thermometer, filtration apparatus,

drying oven.

Procedure:
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Dissolve hydroxylamine hydrochloride (1.4 equivalents) in a mixture of water and ethanol in

a four-necked flask with stirring at room temperature until fully dissolved.

Add ethyl octanoate (1.0 equivalent) to the flask. The mixture will form a two-phase system.

Cool the reaction mixture to 5-10 °C.

Slowly add 40% KOH solution (2.4 equivalents) dropwise to the mixture while maintaining

the temperature between 5-10 °C.

After the addition is complete, heat the reaction mixture to 50-55 °C and maintain this

temperature for 3 hours.

Monitor the reaction progress using gas chromatography (GC) until the ethyl octanoate is

completely consumed.

Once the reaction is complete, cool the mixture to 5-10 °C.

Slowly add concentrated hydrochloric acid to adjust the pH to 6.4-6.7. A large amount of

white solid will precipitate.

Collect the solid product by filtration.

Dry the crude product in an oven at 50 °C for 8 hours.

Recrystallize the crude product from benzene to obtain pure N-hydroxyoctanamide as a

white flocculent solid.[8]

Reactant Preparation Reaction Work-up and Purification

Dissolve Hydroxylamine HCl
in Ethanol/Water Add Ethyl Octanoate Cool to 5-10°C Add KOH solution Heat to 50-55°C for 3h Cool to 5-10°C Acidify with HCl to pH 6.4-6.7 Filter Precipitate Dry Solid Recrystallize from Benzene Pure N-hydroxyoctanamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-hydroxyoctanamide.
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Determination of Melting Point
The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)

Capillary tubes (sealed at one end)

Thermometer

Spatula

Mortar and pestle

Procedure:

Ensure the N-hydroxyoctanamide sample is dry and finely powdered using a mortar and

pestle.

Pack a small amount of the powdered sample into the open end of a capillary tube to a

height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at

the bottom.

Place the capillary tube in the melting point apparatus.

Heat the apparatus at a steady rate (e.g., 1-2 °C per minute) when approaching the

expected melting point.

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range) and the temperature at which the last crystal melts (the end of the melting range). A

pure substance will have a sharp melting range of 1-2 °C.

Determination of Water Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a

compound.
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Apparatus:

Flasks with stoppers

Shaker or magnetic stirrer

Analytical balance

Filtration system (e.g., syringe filters)

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

pH meter

Procedure:

Add an excess amount of N-hydroxyoctanamide to a known volume of purified water in a

flask at a constant temperature (e.g., 23 °C).

Seal the flask and agitate it for a prolonged period (e.g., 24-48 hours) to ensure equilibrium

is reached.

Allow the suspension to settle.

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It is

recommended to filter the sample.

Dilute the saturated solution as necessary and determine the concentration of N-

hydroxyoctanamide using a suitable analytical method (e.g., UV-Vis spectroscopy after

establishing a calibration curve).

The solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).

Biological Activity: Histone Deacetylase (HDAC)
Inhibition
Hydroxamic acids, including N-hydroxyoctanamide, are known to function as histone

deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that remove acetyl groups
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from lysine residues on histones, leading to chromatin condensation and transcriptional

repression. By inhibiting HDACs, N-hydroxyoctanamide can induce histone hyperacetylation,

resulting in a more relaxed chromatin structure that allows for gene transcription. This can lead

to various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making

HDAC inhibitors a target for cancer therapy.

The inhibitory action of hydroxamic acids is primarily due to the chelation of the zinc ion (Zn²⁺)

present in the active site of the HDAC enzyme.
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Caption: Mechanism of HDAC inhibition by N-hydroxyoctanamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1218216?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While the general mechanism of HDAC inhibition by hydroxamic acids is understood, the

specific downstream signaling pathways affected can be cell-type dependent. For instance, the

hydroxamic acid-based HDAC inhibitor SAHA (Vorinostat) has been shown to induce apoptosis

in prostate cancer cells via the Akt/FOXO3a signaling pathway.[1] This highlights the potential

for N-hydroxyoctanamide and other hydroxamic acids to modulate critical cellular signaling

cascades.

Conclusion
N-hydroxyoctanamide is a versatile compound with well-defined physical and chemical

properties. Its role as a chelating agent and preservative is established, and its potential as a

histone deacetylase inhibitor presents an exciting avenue for further research in drug

development. This guide provides a foundational understanding of N-hydroxyoctanamide for

scientists and researchers, offering standardized protocols and a clear visualization of its

mechanism of biological action. Further investigation into its specific interactions with different

HDAC isoforms and its effects on various signaling pathways will be crucial in fully elucidating

its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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